![molecular formula C16H20ClNO B14343080 N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride CAS No. 104292-44-6](/img/structure/B14343080.png)
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a methoxyphenyl group attached to a dimethylanilinium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride typically involves the alkylation of N,N-dimethylaniline with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or column chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
科学研究应用
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or ion channels, depending on its chemical structure and the nature of the target. The exact molecular targets and pathways involved may vary based on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar in structure but with an acetamide group instead of a dimethylanilinium moiety.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar in structure but without the chloride ion.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.
属性
CAS 编号 |
104292-44-6 |
|---|---|
分子式 |
C16H20ClNO |
分子量 |
277.79 g/mol |
IUPAC 名称 |
(4-methoxyphenyl)methyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C16H20NO.ClH/c1-17(2,15-7-5-4-6-8-15)13-14-9-11-16(18-3)12-10-14;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
WZSCPWDAPBZNLF-UHFFFAOYSA-M |
规范 SMILES |
C[N+](C)(CC1=CC=C(C=C1)OC)C2=CC=CC=C2.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

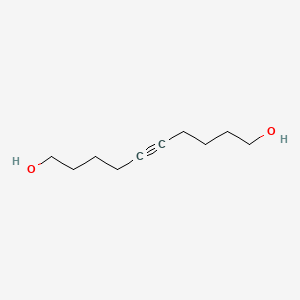
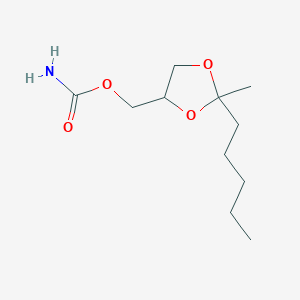

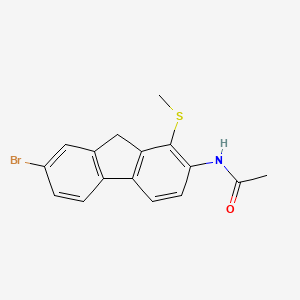
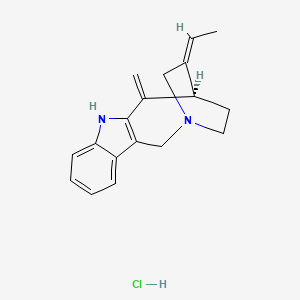
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
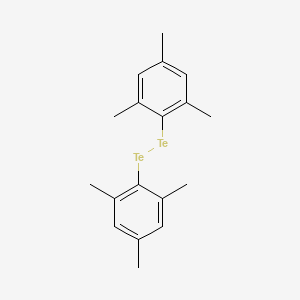
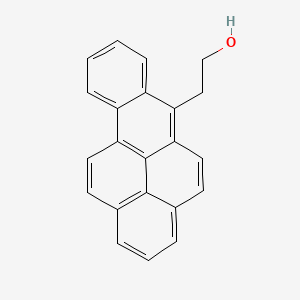

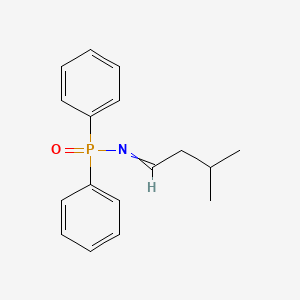
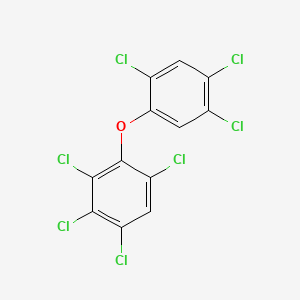
![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
